molecular formula C18H14F2N4O4 B13363190 methyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate

methyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate

Cat. No.: B13363190
M. Wt: 388.3 g/mol
InChI Key: WEVHLMCBCUCNOU-UHFFFAOYSA-N
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Description

Methyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluoromethoxyphenyl group and a triazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)aniline with 1H-1,2,4-triazole-3-carboxylic acid under specific conditions to form the intermediate product. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the benzoate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in various substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring and difluoromethoxyphenyl group play crucial roles in binding to these targets, leading to the compound’s biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(difluoromethoxy)benzoate
  • 1H-1,2,4-Triazole-3-carboxylic acid derivatives
  • Difluoromethoxyphenyl compounds

Uniqueness

Methyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is unique due to its combination of a triazole ring and a difluoromethoxyphenyl group. This structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable subject for research and application.

Properties

Molecular Formula

C18H14F2N4O4

Molecular Weight

388.3 g/mol

IUPAC Name

methyl 4-[[1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C18H14F2N4O4/c1-27-17(26)11-2-4-12(5-3-11)22-16(25)15-21-10-24(23-15)13-6-8-14(9-7-13)28-18(19)20/h2-10,18H,1H3,(H,22,25)

InChI Key

WEVHLMCBCUCNOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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